molecular formula C6H5BBrNO4 B591715 (4-Bromo-2-nitrophenyl)boronic acid CAS No. 860034-11-3

(4-Bromo-2-nitrophenyl)boronic acid

Cat. No.: B591715
CAS No.: 860034-11-3
M. Wt: 245.823
InChI Key: QGDNYVAPNJFOMO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of (4-Bromo-2-nitrophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound participates in two key processes: oxidative addition and transmetalation . In oxidative addition, palladium gets oxidized by donating electrons to form a new Pd-C bond . In transmetalation, the organoboron compound, such as our this compound, transfers from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and bioavailability due to its relatively stable and readily prepared nature .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups . Moreover, the reaction conditions, such as temperature and solvent, can significantly affect the efficiency and selectivity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromo-2-nitrophenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-nitroaniline with boronic acid derivatives under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity .

Comparison with Similar Compounds

Uniqueness: (4-Bromo-2-nitrophenyl)boronic acid is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

(4-bromo-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDNYVAPNJFOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675143
Record name (4-Bromo-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860034-11-3
Record name B-(4-Bromo-2-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860034-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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